molecular formula C8H7F4NO B1403280 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline CAS No. 1262198-05-9

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline

Cat. No. B1403280
CAS RN: 1262198-05-9
M. Wt: 209.14 g/mol
InChI Key: HFYMUTVWAXCASY-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 1262198-05-9 . It has a molecular weight of 209.14 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7F4NO/c1-14-4-2-5(8(10,11)12)7(9)6(13)3-4/h2-3H,13H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . The compound’s density is 1.378 , and it has a boiling point of 210°C . The compound’s refractive index is 1.461 .

Scientific Research Applications

Chemical Synthesis and Applications

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline has been utilized in various chemical synthesis processes. It serves as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process is significant for the diverse synthesis of quinazoline and fused isoindolinone scaffolds, which are important in medicinal chemistry (Wu et al., 2021). Additionally, it is used in the preparation of 3-fluoro-2-quinolones from anilines, a process crucial for the development of various organic compounds (Mävers & Schlosser, 1996).

Photophysical Studies

In photophysical studies, the fluorescence quenching of boronic acid derivatives by aniline in alcohols has been explored using compounds like 4-fluoro-2-methoxyphenyl boronic acid. This study provides insights into the behavior of molecular interactions in various solvents, which is essential for understanding chemical dynamics (Geethanjali et al., 2015).

Material Chemistry

This compound has also found applications in material chemistry. For instance, its derivatives have been used in the synthesis and characterization of Cu(II) and Pd(II) complexes. These complexes have demonstrated antiproliferative activity, making them potential candidates for medical applications (Kasumov et al., 2016).

Molecular Design and Drug Discovery

In molecular design and drug discovery, this compound has been involved in docking and quantitative structure–activity relationship studies for c-Met kinase inhibitors. These studies are pivotal in understanding the molecular features contributing to high inhibitory activity, aiding in the design of more effective drugs (Caballero et al., 2011).

Crystallography and Nonlinear Optics

Crystallographic studies have been conducted on fluorine-functionalized imines derived from this compound. These studies help in understanding molecular interactions and stability, which is crucial for applications in nonlinear optics and other fields (Ashfaq et al., 2022).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302+H312+H332;H315;H319;H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements are P261;P271;P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic processes by interacting with key enzymes and altering metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and specific biochemical effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent. Understanding these dosage effects is crucial for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within different cellular compartments can influence its biochemical activity and overall effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical analysis. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these subcellular environments .

properties

IUPAC Name

2-fluoro-5-methoxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c1-14-4-2-5(8(10,11)12)7(9)6(13)3-4/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYMUTVWAXCASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.